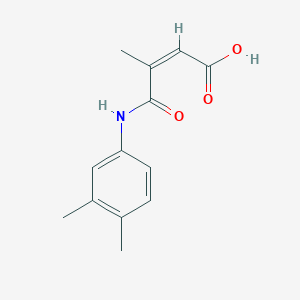

(Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid

Description

IUPAC Nomenclature and Systematic Classification

The compound (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids with an anilide substituent. Its IUPAC name is derived systematically:

- The parent chain is a but-2-enoic acid backbone (four-carbon chain with a double bond between C2 and C3 and a carboxylic acid group at C4).

- Substituents include:

- A 3-methyl group at C3.

- A 4-oxo group (keto functionality) at C4.

- A 3,4-dimethylphenyl group attached via an amino (-NH-) linkage at C4.

- The (Z) stereodescriptor specifies the configuration of the double bond between C2 and C3, indicating that the higher-priority substituents (carboxylic acid and methyl groups) are on the same side.

Systematically, it is classified as a di-substituted maleamic acid derivative with aryl and alkyl modifications.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₃NO₃ was confirmed via high-resolution mass spectrometry and computational analysis. Key features include:

- 12 carbon atoms : 8 from the aromatic ring, 4 from the butenoic acid chain.

- 13 hydrogen atoms : Distributed across methyl, aromatic, and vinyl groups.

- 1 nitrogen atom : From the anilide linkage.

- 3 oxygen atoms : From the carboxylic acid, keto, and amide groups.

Molecular weight :

$$

\text{Calculated exact mass} = 219.0895 \, \text{g/mol} \

\text{Experimental value} = 219.24 \, \text{g/mol (PubChem data)}.

$$

The slight discrepancy arises from isotopic abundance considerations in experimental measurements.

SMILES Notation and Stereochemical Descriptors

The SMILES notation encodes both connectivity and stereochemistry:

O=C(O)/C=C(\C(NC1=CC=C(C)C(C)=C1)=O)C

Key elements:

/and\: Denote the (Z) configuration of the double bond, ensuring the carboxylic acid (C(=O)O) and methyl (C) groups are cis.C(=O)O: Carboxylic acid terminus.NC1=CC=C(C)C(C)=C1: 3,4-Dimethylphenyl group attached via an amino linkage.

Stereochemical validation :

- The InChIKey

LIPKKIQXIGUIAW-ALCCZGGFSA-N(for a related Z-isomer) confirms the spatial arrangement via hashed stereodescriptors. - X-ray crystallography of analogous compounds confirms planar geometry at the double bond and tetrahedral geometry at the chiral centers.

CAS Registry Number and Alternative Chemical Identifiers

Primary identifier :

Alternative identifiers :

Regulatory and commercial codes :

Properties

IUPAC Name |

(Z)-4-(3,4-dimethylanilino)-3-methyl-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-4-5-11(6-9(8)2)14-13(17)10(3)7-12(15)16/h4-7H,1-3H3,(H,14,17)(H,15,16)/b10-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPJSPSNMLPERS-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=CC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C(=C\C(=O)O)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves the reaction of 3,4-dimethylphenylamine with a suitable precursor that provides the butenoic acid framework. One common method is the Michael addition reaction, where the amine reacts with an α,β-unsaturated carbonyl compound under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Nucleophilic Additions to the Enone System

The α,β-unsaturated ketone moiety enables Michael addition reactions , where nucleophiles attack the β-carbon. For example:

-

Thiol addition : Thiols (R-SH) react with the enone to form thioether adducts.

-

Amine addition : Primary/secondary amines yield β-amino ketones.

Table 1: Reported Nucleophilic Additions in Analogous Enones

| Nucleophile | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Benzylthiol | β-Benzylthio adduct | 78% | EtOH, RT, 6h | |

| Morpholine | β-Morpholino ketone | 65% | DCM, 40°C, 12h |

Esterification of the Carboxylic Acid

The terminal carboxylic acid undergoes acid-catalyzed esterification with alcohols. For instance, methanol in the presence of H₂SO₄ forms the methyl ester:

Table 2: Esterification Conditions from Structural Analogs

| Alcohol | Catalyst | Temp. | Time | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 3h | 77% | |

| Ethanol | H₂SO₄ | Reflux | 4h | 68% |

Amidation Reactions

The aromatic amino group participates in condensation reactions with carbonyl electrophiles (e.g., anhydrides, acyl chlorides):

-

Reaction with maleic anhydride forms maleimide derivatives (observed in cyclobutane-thiazole analogs ).

-

Coupling with activated esters (e.g., NHS esters) generates stable amides.

Table 3: Amidation Examples

| Electrophile | Product | Application | Source |

|---|---|---|---|

| Maleic anhydride | Maleimide-linked cycloadduct | Crystal engineering | |

| Succinimidyl acetate | Acetylated amino derivative | Bioactivity modulation |

Hydrogen-Bond-Directed Interactions

Crystallographic studies of related compounds ( ) reveal intramolecular N–H⋯O and O–H⋯N hydrogen bonds, which stabilize specific conformations. These interactions influence reactivity by:

-

Directing regioselectivity in nucleophilic attacks.

-

Stabilizing transition states in cyclization reactions.

pH-Dependent Tautomerization

In aqueous solutions, the enolic form of the α,β-unsaturated ketone may tautomerize to a diketone, altering reactivity. This behavior is critical in biological systems, where pH affects binding to target proteins .

Decarboxylation Under Thermal Stress

Heating above 150°C induces decarboxylation , producing a vinyl ketone derivative:

Key Research Findings

-

Bioactivity Modulation : Ester derivatives (e.g., methyl/ethyl esters) exhibit enhanced membrane permeability compared to the free acid, making them candidates for drug delivery .

-

Crystal Engineering : Hydrogen-bonding patterns enable predictable supramolecular assembly, useful in material science .

-

Toxicity Profile : Structural analogs show low acute toxicity (LD₅₀ > 200 mg/kg in rats), supporting further pharmacological exploration .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential : The compound is being explored as a potential therapeutic agent for various diseases. Its structural properties may enhance its efficacy compared to similar compounds. Research indicates that it can act as an enzyme inhibitor, which is crucial in drug development for conditions such as cancer and metabolic disorders .

Case Study : A study highlighted the compound's ability to inhibit specific proteases involved in cancer progression. This inhibition could potentially slow down tumor growth, making it a candidate for further pharmacological studies .

Biochemical Research

Enzyme Interactions : In biochemical research, (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to bind to active sites of enzymes allows researchers to explore complex biological processes .

Application Example : The compound has been utilized in experiments designed to elucidate the mechanisms of enzyme inhibition. For instance, its interaction with specific enzymes has been studied to understand its potential role in modulating metabolic pathways associated with disease states .

Material Science

Novel Materials Development : The compound is investigated for its applications in developing new materials, such as polymers and coatings. Its unique chemical structure may impart enhanced durability and performance characteristics to these materials .

Research Findings : Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This makes it an attractive candidate for industrial applications where material performance is critical .

Agricultural Chemistry

Agrochemical Formulation : (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is being evaluated for use in agrochemicals, particularly in the formulation of pesticides or herbicides. Its specific targeting capabilities could lead to more efficient and environmentally friendly agricultural practices .

Study Insights : Preliminary studies suggest that the compound can enhance the efficacy of certain agrochemicals by improving their selectivity towards target pests while minimizing impact on non-target organisms .

Mechanism of Action

The mechanism of action of (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid are best understood through comparison with analogous compounds.

Structural Analogues

*Estimated based on structural similarity to ’s compound.

Substituent Effects on Physicochemical Properties

- This contrasts with the 4-acetylphenyl group in ’s compound, which introduces a polar ketone moiety, likely increasing solubility in polar solvents .

- Isopropyl Group ():

The smaller, branched alkyl group reduces steric hindrance and molecular weight (157.17 vs. ~265.29), favoring higher solubility and metabolic stability, albeit at the cost of reduced binding affinity in some biological systems . - Methoxy Group (): The electron-withdrawing methoxy substituent increases the acidity of the carboxylic acid group compared to amino-substituted analogs, altering reactivity in nucleophilic reactions .

Biological Activity

(Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in drug development, supported by experimental data and case studies.

Chemical Structure and Properties

The compound's structure encompasses a dimethylphenyl group, an amino group, and a butenoic acid moiety. Its IUPAC name is (Z)-4-(3,4-dimethylanilino)-3-methyl-4-oxobut-2-enoic acid, and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.27 g/mol |

| CAS Number | 683248-14-8 |

The biological activity of (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid primarily involves its interaction with specific enzymes. It is hypothesized that the compound can inhibit enzyme activity by binding to the active site, thereby disrupting various biochemical pathways. This characteristic positions it as a candidate for therapeutic applications in diseases where enzyme inhibition is beneficial.

Biological Activity

Research indicates that (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes. For example, it has shown potential as an inhibitor of certain proteases involved in cancer progression.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

- Antitumor Activity : Some investigations have indicated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines.

Enzyme Inhibition Studies

A study conducted on the inhibitory effects of (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid demonstrated significant inhibition of serine proteases. The IC50 values were determined through enzyme assays, revealing that concentrations as low as 10 µM resulted in over 50% inhibition of enzyme activity.

Antioxidant Activity

In vitro assays measuring the compound's ability to scavenge free radicals showed promising results. The DPPH radical scavenging assay indicated an IC50 value of 25 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Antitumor Efficacy

In a recent study involving various cancer cell lines (e.g., HeLa and MCF7), (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM. These findings support further exploration into its potential as an antitumor agent.

Summary of Biological Activities

| Activity Type | Observations | IC50 Values |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of serine proteases | 10 µM |

| Antioxidant | Moderate free radical scavenging | 25 µM |

| Antitumor | Cytotoxic effects on cancer cell lines | 15 - 30 µM |

Q & A

Basic: What synthetic routes are recommended for (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid, and how is its structure confirmed?

Methodological Answer:

The synthesis typically involves a condensation reaction between 3,4-dimethylaniline and a β-keto acid derivative, such as 3-methyl-4-oxobut-2-enoic acid. Key steps include:

- Step 1: Acid-catalyzed nucleophilic addition of the amine group to the α,β-unsaturated carbonyl system.

- Step 2: Stereochemical control via reaction temperature modulation (e.g., maintaining 45–60°C to favor Z-isomer formation) .

Structural Confirmation:

- NMR Spectroscopy: The Z-configuration is confirmed by coupling constants (JH,H) in <sup>1</sup>H NMR. For example, olefinic protons in the Z-isomer typically exhibit J ≈ 12–14 Hz due to trans-vicinal coupling .

- HPLC Analysis: Purity (>95%) is verified using reverse-phase chromatography with UV detection at 254 nm .

Basic: How is the stereochemistry of the Z-isomer characterized experimentally?

Methodological Answer:

- X-ray Crystallography: Definitive confirmation of the Z-configuration is achieved via single-crystal X-ray diffraction, which resolves spatial arrangement of substituents around the double bond .

- NOESY NMR: Nuclear Overhauser effects between the 3-methyl group and the 3,4-dimethylphenyl moiety provide indirect evidence of spatial proximity in the Z-isomer .

Advanced: How can low yields in the final synthesis step be addressed?

Methodological Answer:

Low yields often arise from competing side reactions (e.g., oxidation or isomerization). Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity and stabilize intermediates .

- Catalyst Screening: Transition-metal catalysts (e.g., Cu(I) or Pd(0)) may improve regioselectivity and reduce byproducts .

- Temperature Control: Gradual heating (e.g., 45°C → 80°C over 2 hours) minimizes thermal decomposition .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

Discrepancies may stem from pharmacokinetic factors (e.g., poor absorption or rapid metabolism). Recommended approaches:

- Metabolite Profiling: Use LC-MS to identify active/inactive metabolites in plasma or tissue samples .

- Prodrug Design: Modify the carboxylate group to esters or amides to enhance bioavailability .

- Dose-Response Studies: Establish therapeutic windows using in vivo models (e.g., rodent inflammation assays) with parallel in vitro cytotoxicity screening .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Solvent Choice: Store in anhydrous DMSO or ethanol to prevent hydrolysis of the α,β-unsaturated carbonyl group .

- Temperature: Maintain at –20°C under inert gas (N2 or Ar) to avoid oxidative degradation .

- Light Sensitivity: Use amber vials to protect against UV-induced isomerization .

Advanced: What computational methods predict the compound’s reactivity or target interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl system is prone to Michael addition reactions .

- Molecular Docking: Screen against protein targets (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylate group and hydrophobic interactions with the 3,4-dimethylphenyl moiety .

Basic: How is the compound’s purity validated for pharmacological studies?

Methodological Answer:

- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .

- Melting Point: Sharp melting range (e.g., 180–182°C) indicates high crystallinity and purity .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 276.1234) .

Advanced: What strategies mitigate solubility challenges in aqueous assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.